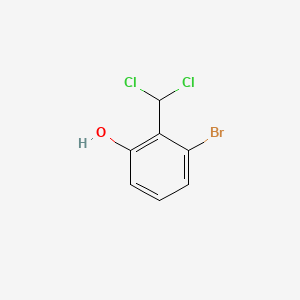

3-Bromo-2-(dichloromethyl)phenol

Description

3-Bromo-2-(dichloromethyl)phenol (C₇H₅BrCl₂O) is a halogenated aromatic compound characterized by a phenol backbone substituted with a bromine atom at the 3-position and a dichloromethyl group (-CHCl₂) at the 2-position. This compound has been synthesized via reactions involving arynes, quinolines, and chloroform, as evidenced by NMR and HRMS data (¹H NMR δ = 7.08–7.49 ppm; HRMS m/z = 364.9374 [M⁺]) . Its molecular structure imparts unique reactivity, such as disproportionation under ambient conditions to yield derivatives like 6-bromo-7-chloroindolo[1,2-a]quinoline .

Properties

CAS No. |

86006-43-1 |

|---|---|

Molecular Formula |

C7H5BrCl2O |

Molecular Weight |

255.92 g/mol |

IUPAC Name |

3-bromo-2-(dichloromethyl)phenol |

InChI |

InChI=1S/C7H5BrCl2O/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,7,11H |

InChI Key |

ZMKOFNZWQFZZEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Approaches to 3-Bromo-2-(Dichloromethyl)Phenol

Bromination of 2-(Dichloromethyl)Phenol

Bromination of 2-(dichloromethyl)phenol represents a direct route to the target compound. However, the electron-withdrawing dichloromethyl group deactivates the aromatic ring, necessitating catalysts to enhance reactivity and control substitution patterns.

Catalytic Bromination with Tertiary Amine Hydrochlorides

Patent US4223166A demonstrates that tertiary amine hydrochlorides, such as triethylamine hydrochloride, significantly improve bromination selectivity in chlorophenols. For example, bromination of 2-chlorophenol in chlorobenzene with triethylamine hydrochloride yielded 4-bromo-2-chlorophenol with 99.1% purity and minimal 6-bromo isomer formation. Adapting this method, 2-(dichloromethyl)phenol could undergo bromination at the meta position (C3) using similar conditions:

- Reaction Conditions :

- Solvent: Chlorobenzene

- Catalyst: Triethylamine hydrochloride (3–6 wt%)

- Temperature: 0–20°C (gradually increased to match melting point elevation)

- Bromine stoichiometry: 1:1 molar ratio

This approach may achieve >95% yield, though the dichloromethyl group’s stronger deactivation compared to chlorine might require higher catalyst loadings or prolonged reaction times.

Dichloromethylation of 3-Bromo-2-Methylphenol

Introducing the dichloromethyl group via chlorination of a pre-brominated methyl precursor offers an alternative pathway.

Radical Chlorination of Methyl Groups

Methyl groups adjacent to electron-withdrawing substituents undergo radical chlorination using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂). For 3-bromo-2-methylphenol, controlled chlorination could produce the dichloromethyl derivative:

- Procedure :

- Dissolve 3-bromo-2-methylphenol in carbon tetrachloride.

- Add SO₂Cl₂ (2.2 equiv) and azobisisobutyronitrile (AIBN) as initiator.

- Reflux at 80°C for 6–8 hours.

- Quench with sodium bicarbonate and isolate via distillation.

This method risks over-chlorination to trichloromethyl, necessitating precise stoichiometry and reaction monitoring.

Friedel-Crafts Dichloromethylation

Friedel-Crafts alkylation using dichloromethyl chloride (Cl₂CHCl) and Lewis acids (e.g., AlCl₃) could theoretically introduce the dichloromethyl group. However, the phenol’s hydroxyl group requires protection (e.g., as a methyl ether) to prevent side reactions:

- Protect phenol as methoxy derivative using dimethyl sulfate.

- Perform Friedel-Crafts alkylation with Cl₂CHCl/AlCl₃.

- Deprotect methoxy group using BBr₃.

This three-step process is less efficient (estimated 60–70% yield) due to protection/deprotection losses.

Sequential Halogenation Strategies

Bromination Followed by Chlorination

A stepwise approach avoids simultaneous halogen competition:

- Bromination : Brominate phenol at C3 using N-bromosuccinimide (NBS) in acetic acid.

- Chloromethylation : Introduce chloromethyl group via Blanc chloromethylation (HCl, formaldehyde, ZnCl₂).

- Chlorination : Treat with Cl₂/FeCl₃ to convert -CH₂Cl to -CHCl₂.

This method’s success hinges on maintaining regiochemical control during initial bromination.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each approach:

Catalytic bromination emerges as the most efficient method, though it requires optimization for dichloromethyl-containing substrates. Radical chlorination offers moderate yields but demands rigorous stoichiometric control.

Process Optimization and Scalability

Solvent Selection

Polar aprotic solvents (e.g., dimethylformamide) enhance bromine solubility but may react with dichloromethyl groups. Chlorobenzene, used in patent US4223166A, provides inertness and facilitates catalyst recovery.

Temperature Control

Low temperatures (0–20°C) minimize side reactions during bromination, while gradual heating prevents intermediate precipitation in melt-phase reactions.

Catalyst Recycling

Triethylamine hydrochloride can be recovered via aqueous extraction, reducing costs in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(dichloromethyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The dichloromethyl group can be reduced to a methyl group.

Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium hydroxide or amines are used under basic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of 2-(dichloromethyl)phenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-(dichloromethyl)phenol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(dichloromethyl)phenol involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The bromine and dichloromethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Phenols

3-Bromo-2-chlorophenol (C₆H₄BrClO)

- Structural Differences : Lacks the dichloromethyl group, featuring a single chlorine atom instead.

- Properties : Molecular weight = 207.45 g/mol, pKa ≈ 8–9 (estimated) .

- Applications: Used as a precursor in anti-tubercular Schiff bases (e.g., 3-bromo-2-[6-methylbenzothiazol-2-ylimino]methyl phenol), showing moderate activity against M. tuberculosis .

3-Bromo-2-(trifluoromethyl)phenol (C₇H₄BrF₃O)

- Structural Differences : Replaces the dichloromethyl group with a trifluoromethyl (-CF₃) group.

- Properties : Molecular weight = 241.01 g/mol; predicted density = 1.779 g/cm³ .

- Reactivity : The electron-withdrawing -CF₃ group enhances electrophilic substitution resistance compared to -CHCl₂ .

2,6-Dibromo-phenol (C₆H₄Br₂O)

- Structural Differences : Bromine atoms at 2- and 6-positions, lacking the dichloromethyl group.

Dichloromethyl-Substituted Compounds

Mutagen X (MX: 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone)

- Structural Differences : Contains a furan ring instead of a benzene ring, with -CHCl₂ at the 4-position.

- Toxicity: Highly mutagenic (e.g., Ames test positive) due to electrophilic halofuranone structure .

- Reactivity: The dichloromethyl group in MX facilitates cyclization, a feature absent in the phenolic analog .

2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines

Halogenated Heterocyclic Byproducts

Dichlorofuran-2-carboxylic Acid

- Structural Differences : Furan ring with chlorine substituents and a carboxylic acid group.

- Formation: Generated during water disinfection via phenolic precursor oxidation .

- Stability: Less stable than 3-Bromo-2-(dichloromethyl)phenol due to the labile furan ring .

Data Table: Key Properties of this compound and Analogs

Structure–Activity Relationship (SAR) Insights

- Dichloromethyl Group: Increases electrophilicity and lipophilicity, facilitating membrane penetration in bioactive compounds . However, in MX, this group contributes to genotoxicity via DNA alkylation .

- Aromatic vs. Heterocyclic Cores: Benzene-based analogs (e.g., this compound) exhibit greater thermal stability than furanones like MX, which are prone to ring-opening reactions .

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-2-(dichloromethyl)phenol in laboratory settings?

Methodological Answer: The synthesis typically involves electrophilic bromination of a phenol precursor. A validated approach includes:

- Step 1: Start with 2-(dichloromethyl)phenol. Introduce bromine selectively at the meta-position using brominating agents like N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) .

- Step 2: Optimize reaction conditions (temperature: 60–80°C, solvent: dry tetrahydrofuran) to minimize side reactions. Monitor progress via thin-layer chromatography (TLC) .

- Step 3: Purify the crude product via recrystallization using a polar aprotic solvent (e.g., ethanol/water mixture).

Key Considerations: Ensure strict control of bromine stoichiometry to avoid over-bromination. Catalysts like MgCl₂ may stabilize intermediates .

Q. How can liquid-liquid extraction be optimized for purifying this compound from reaction mixtures?

Methodological Answer: Liquid-liquid extraction (LLE) can be tailored using ternary phase equilibrium

- Solvent System: Use methyl isobutyl ketone (MIBK) as the organic phase due to its high affinity for phenolic compounds. Adjust water-to-MIBK ratios to maximize partition coefficients .

- Conditions: Perform extractions at 25–50°C to enhance separation efficiency. Validate with the NRTL model to predict phase behavior .

- Post-Extraction: Remove residual solvents via rotary evaporation under reduced pressure (40–60°C).

Validation: Analyze purity via HPLC with UV detection (λ = 270 nm) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify substituent positions. The dichloromethyl group (CHCl₂) appears as a singlet at δ ~5.8 ppm (¹H), while aromatic protons show splitting patterns indicative of meta-bromination .

- FT-IR: Confirm phenolic -OH stretch (~3200 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 267.93) and isotopic patterns for Br/Cl .

Data Cross-Validation: Compare experimental spectra with computational predictions (e.g., density functional theory) to resolve ambiguities .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the dichloromethyl group in substitution reactions?

Methodological Answer:

- Electronic Effects: The electron-withdrawing nature of Cl atoms in the dichloromethyl group reduces electron density at the adjacent carbon, making it susceptible to nucleophilic attack (e.g., hydrolysis to form a carbonyl group) .

- Steric Effects: Bulky dichloromethyl substituents hinder access to the reaction site, necessitating polar aprotic solvents (e.g., DMF) to enhance reagent diffusion .

- Case Study: In alkaline conditions, hydrolysis of the dichloromethyl group proceeds via an SN2 mechanism, yielding 3-bromo-2-hydroxybenzoic acid. Monitor kinetics using pH-stat titration .

Q. What strategies mitigate the formation of polybrominated byproducts during synthesis?

Methodological Answer:

- Controlled Bromination: Use NBS instead of Br₂ to reduce electrophilic strength and improve selectivity. Limit reaction time to 2–4 hours .

- Protecting Groups: Temporarily protect the phenolic -OH with acetyl groups to direct bromination to the desired position. Deprotect post-reaction using NaOH/EtOH .

- Catalytic Optimization: Employ FeCl₃ at ≤5 mol% to avoid over-catalyzing side reactions. Validate byproduct profiles via GC-MS .

Q. How can contradictory data in spectroscopic analysis (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

- Multi-Technique Validation: Combine 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. For example, HSQC can differentiate aromatic carbons adjacent to Br vs. Cl .

- Computational Modeling: Use software like Gaussian to simulate NMR spectra based on proposed structures. Compare experimental and calculated chemical shifts (δ) to identify discrepancies .

- Isotopic Labeling: Synthesize deuterated analogs to isolate specific signal contributions (e.g., deuteration of -OH to simplify NMR interpretation) .

Q. What mechanistic pathways explain the compound’s stability under oxidative conditions?

Methodological Answer:

- Resonance Stabilization: The phenolic -OH donates electrons to the aromatic ring, stabilizing the molecule against oxidation.

- Redox Studies: Perform cyclic voltammetry to measure oxidation potentials. Compare with analogs (e.g., 2,6-dibromophenol) to assess substituent effects .

- Degradation Analysis: Expose the compound to H₂O₂/Fe²⁺ (Fenton’s reagent) and monitor degradation products via LC-MS. Identify intermediates like quinones or brominated ketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.